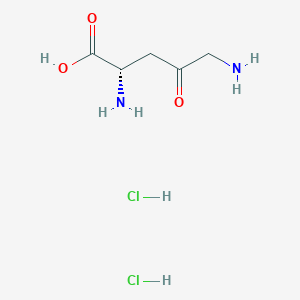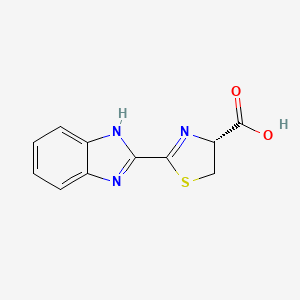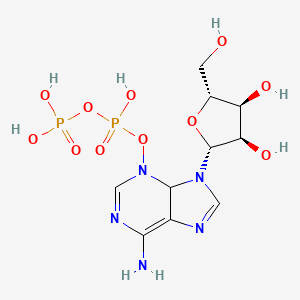
2,5-Dibromophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromophenyl acetate is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of phenyl acetate, where two bromine atoms are substituted at the 2 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromophenyl acetate can be synthesized through several methods. One common approach involves the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,5-dibromophenyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: 2,5-Dibromophenyl alcohol.
Oxidation: 2,5-Dibromobenzoic acid or 2,5-dibromobenzophenone.
Scientific Research Applications
2,5-Dibromophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-dibromophenyl acetate exerts its effects involves the interaction of its bromine atoms with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target. In biological systems, this interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various physiological effects.
Comparison with Similar Compounds
- 2,4-Dibromophenyl acetate
- 3,5-Dibromophenyl acetate
- 2,5-Dibromobenzoic acid
Comparison: 2,5-Dibromophenyl acetate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules Compared to 2,4-dibromophenyl acetate, the 2,5-isomer may exhibit different steric and electronic properties, affecting its chemical behavior and applications
Properties
Molecular Formula |
C8H6Br2O2 |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
(2,5-dibromophenyl) acetate |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 |
InChI Key |
CHPRWKANDMWWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)
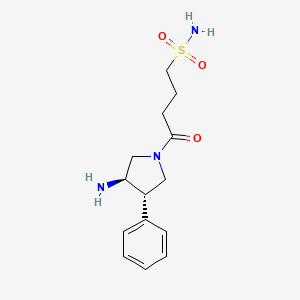
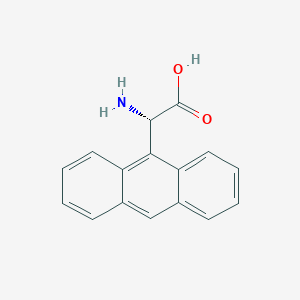
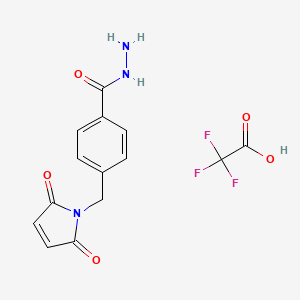
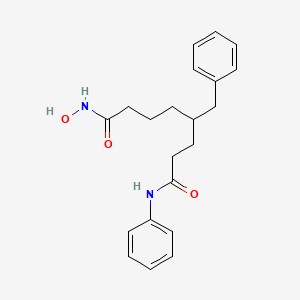
![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)

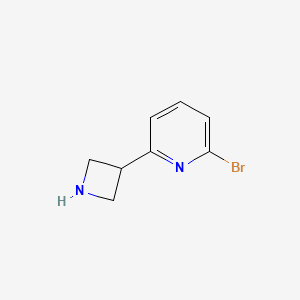
![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)
